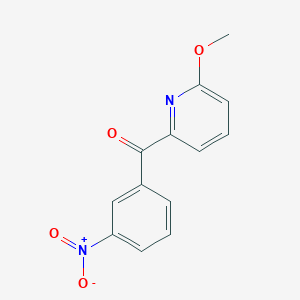

6-Methoxy-2-(3-nitrobenzoyl)pyridine

Description

Properties

IUPAC Name |

(6-methoxypyridin-2-yl)-(3-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c1-19-12-7-3-6-11(14-12)13(16)9-4-2-5-10(8-9)15(17)18/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOYWFUKPNHCIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401243924 | |

| Record name | (6-Methoxy-2-pyridinyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401243924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187171-37-4 | |

| Record name | (6-Methoxy-2-pyridinyl)(3-nitrophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methoxy-2-pyridinyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401243924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 6-Methoxy-2-(3-nitrobenzoyl)pyridine

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is the bedrock upon which successful programs are built. These intrinsic characteristics govern everything from synthetic feasibility and formulation stability to pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) and pharmacodynamic activity. This guide provides an in-depth technical overview of 6-Methoxy-2-(3-nitrobenzoyl)pyridine, a heterocyclic ketone of interest.

The structure, featuring a pyridine core, a methoxy substituent, and a nitrobenzoyl moiety, presents a unique combination of functional groups that dictate its chemical behavior. The pyridine nitrogen offers a site for protonation, the methoxy group can influence solubility and metabolism, and the nitro group acts as a strong electron-wthdrawing group, impacting both reactivity and lipophilicity. This document is intended for researchers, medicinal chemists, and formulation scientists, offering both foundational data and the experimental rationale for its determination.

Chemical Identity and Structure

A precise definition of the molecular entity is the first step in any characterization workflow.

-

Chemical Name: 6-Methoxy-2-(3-nitrobenzoyl)pyridine

-

CAS Number: 1261891-62-6[1]

-

Molecular Formula: C₁₃H₁₀N₂O₄[1]

-

Molecular Weight: 258.23 g/mol [2]

Chemical Structure:

(Structure depicted in SMILES format: O=N(=O)c1cccc(c1)C(=O)c2ncccc2OC)

The molecule's architecture is key to its properties. The central carbonyl group creates a ketone linkage between a phenyl ring, substituted with a meta-nitro group, and a pyridine ring, substituted with a methoxy group at the 6-position. This arrangement suggests a non-planar conformation and multiple sites for intermolecular interactions.

Core Physicochemical Properties: Data and Strategic Implications

The following properties are critical for assessing the "drug-likeness" of a molecule and predicting its behavior in biological systems. While experimental data for this specific molecule is not widely published, we can infer properties based on its structural analogues and provide predicted values.

| Property | Predicted/Observed Value | Significance in Drug Development |

| Physical State | Likely a solid at STP | Impacts handling, storage, and formulation (e.g., for oral solid dosage forms). |

| Melting Point (°C) | No data found. Structurally similar compounds like 2-amino-6-methoxy-3-nitropyridine have a high melting point (192-195 °C), suggesting the target compound is a stable crystalline solid.[3] | A sharp melting point is an indicator of purity. High melting points can correlate with low solubility. |

| Boiling Point (°C) | 442.3 ± 40.0 (Predicted)[2] | Indicates low volatility; relevant for assessing stability during heat-intensive processing. |

| Density (g/cm³) | 1.313 ± 0.06 (Predicted)[2] | Useful for formulation calculations and understanding crystal packing. |

| pKa | 0.85 ± 0.10 (Predicted, for the pyridinic nitrogen)[2] | The pyridine nitrogen is weakly basic. At physiological pH (7.4), it will be predominantly in its neutral, unprotonated form, which favors membrane permeability. |

| LogP (o/w) | No experimental data found. Calculated values for similar structures suggest a moderate to high lipophilicity. | Governs the balance between aqueous solubility and lipid membrane permeability. A key factor in ADME properties.[4][5] A LogP > 5 can be a liability according to Lipinski's Rule of Five.[4] |

| Aqueous Solubility | Predicted to be low. The methoxy group may slightly enhance solubility, but the overall large, aromatic structure suggests poor aqueous solubility.[6] | Low solubility is a major hurdle in drug development, affecting oral bioavailability and formulation options. |

Experimental Characterization Workflow

A systematic approach is required to empirically validate the predicted properties. The following workflow outlines the logical sequence of experiments.

Caption: A logical workflow for the comprehensive physicochemical characterization of a novel compound.

Detailed Experimental Protocols

As a senior scientist, the rationale behind a protocol is as important as the steps themselves. These methods are designed to be robust and self-validating.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Expertise & Rationale: Reversed-phase HPLC (RP-HPLC) is the industry standard for small molecule purity analysis.[7][8] It separates compounds based on their hydrophobicity. A C18 column is a robust starting point for molecules with aromatic character.[9] The use of a Diode Array Detector (DAD) is critical as it provides spectral information, helping to distinguish the main peak from impurities and confirming peak homogeneity.

-

Methodology:

-

System: Agilent 1200 Series or equivalent, equipped with a DAD.

-

Column: Ascentis C18, 2.7 µm, 4.6 x 100 mm (or similar superficially porous particle column for high efficiency).[10]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at 254 nm and 280 nm. Collect spectra from 200-400 nm to assess peak purity.

-

Sample Preparation: Prepare a 1 mg/mL stock in DMSO. Dilute to 50 µg/mL in a 50:50 Water:Acetonitrile mixture.

-

-

Trustworthiness (System Suitability): Before sample analysis, inject a standard mixture (e.g., uracil, acetophenone, toluene) to verify column performance, including theoretical plates, peak symmetry, and resolution. The relative standard deviation of replicate injections of the analyte should be <2%.

Lipophilicity (LogP) Determination by Shake-Flask Method

-

Expertise & Rationale: The shake-flask method is the "gold standard" for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[11] This provides a direct, empirical measure of lipophilicity, which is a critical parameter for predicting a drug's ability to cross biological membranes.[11]

-

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (pH 7.4 phosphate-buffered saline) with n-octanol by mixing vigorously for 24 hours and allowing the layers to separate.[12]

-

Sample Addition: Add a known amount of the compound (e.g., from a DMSO stock) to a vial containing a known volume of the pre-saturated buffer and pre-saturated n-octanol (e.g., 1 mL of each).[4] The final DMSO concentration should be <1% to avoid co-solvent effects.

-

Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for 1-2 hours to allow partitioning to reach equilibrium.[4]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase. Quantify the concentration of the compound in each layer using a validated HPLC-UV method.

-

Calculation: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ).[5]

-

-

Trustworthiness (Self-Validation): The mass balance should be checked. The total amount of compound recovered from both phases should be within 90-110% of the initial amount added. The experiment should be run in triplicate.

pKa Determination by Potentiometric Titration

-

Expertise & Rationale: Potentiometric titration is a highly accurate method for determining pKa values.[13] It involves monitoring the pH of a solution as a titrant is added.[14] For 6-Methoxy-2-(3-nitrobenzoyl)pyridine, we are interested in the basicity of the pyridine nitrogen. Titrating an acidic solution of the compound with a strong base allows for the determination of the pKa from the inflection point of the titration curve.[14][15]

-

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the compound in a solution of known ionic strength (e.g., 0.15 M KCl) to a concentration of approximately 1 mM.[14] If solubility is an issue, a co-solvent like methanol can be used, but the pKa must then be extrapolated back to 0% co-solvent.[13]

-

Initial Acidification: Acidify the solution to ~pH 2 with a standardized HCl solution.

-

Titration: Place the solution in a thermostatted vessel and purge with nitrogen to remove dissolved CO₂.[14] Titrate the solution with a standardized NaOH solution (e.g., 0.1 M), adding small, precise volumes.

-

Data Acquisition: Record the pH after each addition of titrant, ensuring the reading is stable.

-

Analysis: Plot pH versus the volume of NaOH added. The pKa is equal to the pH at the half-equivalence point of the titration curve.[15] Perform at least three replicate titrations.[14]

-

-

Trustworthiness (Self-Validation): The potentiometer must be calibrated with at least three standard buffers (e.g., pH 4, 7, and 10) before use.[14] The titrant solutions (HCl and NaOH) must be accurately standardized.

Structure-Property Relationships

The physicochemical properties are a direct consequence of the molecule's functional groups. Understanding these links is crucial for designing improved analogues.

Caption: Relationship between key functional groups and resulting physicochemical properties.

Conclusion

6-Methoxy-2-(3-nitrobenzoyl)pyridine is a compound with a physicochemical profile characterized by predicted low aqueous solubility, moderate-to-high lipophilicity, and weak basicity. These properties are a direct result of its constituent functional groups. While predicted data provides a valuable starting point, the robust experimental protocols detailed herein are essential for generating the high-quality, reliable data required for informed decision-making in a drug discovery or chemical development context. The systematic characterization of this and similar molecules is a critical activity that bridges the gap between chemical synthesis and biological application, ultimately enabling the rational design of effective and developable scientific tools or therapeutic agents.

References

- Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology. (2023).

- Developing HPLC Methods. (n.d.). Sigma-Aldrich.

- Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac.

- 6-Methoxy-2-(3-nitrobenzoyl)pyridine (Cas 1261891-62-6). (n.d.). Parchem.

- LogD/LogP Background. (n.d.). Enamine.

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).

- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.

- A review on method development by hplc. (n.d.). SciSpace.

- Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.

- Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.).

- LogP—Making Sense of the Value. (n.d.). ACD/Labs.

- Calculate reagent log P values to determine solubility characteristics. (n.d.). Thermo Fisher Scientific.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.

- pKa Value Determin

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent.

- Determination of pKa Values by Liquid Chrom

- US Patent for Process for producing 2,3-diamino-6-methoxypyridine. (n.d.).

- 6-Methoxy-3-nitro-2-pyridinamine. (n.d.). CymitQuimica.

- Supplementary Inform

- 6-Methoxy-2-(4-nitrobenzoyl)pyridine. (n.d.). ChemicalBook.

- 3-Methoxy-2-nitropyridine 98 20265-37-6. (n.d.). Sigma-Aldrich.

- 6-Methoxy-2-methyl-3-nitropyridine. (n.d.). PubChem.

- 6-Methoxy-3-nitro-2-pyridinamine. (n.d.). CAS Common Chemistry.

- 2-BROMO-6-METHOXY-3-NITRO-PYRIDINE Formula. (n.d.). ECHEMI.

- Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). (2008). European Commission.

- 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride. (n.d.). PubChem.

- 2-Amino-6-methoxy-3-nitropyridine. (n.d.). PubChem.

- Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (n.d.). MDPI.

- 2-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE(17028-61-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- 6-Methoxyquinoline(5263-87-6) 1H NMR spectrum. (n.d.). ChemicalBook.

- 4-Methoxy-3-nitro-pyridine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

Sources

- 1. parchem.com [parchem.com]

- 2. 6-Methoxy-2-(4-nitrobenzoyl)pyridine CAS#: 1187164-31-3 [chemicalbook.com]

- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 4. enamine.net [enamine.net]

- 5. acdlabs.com [acdlabs.com]

- 6. CAS 73896-36-3: 6-Methoxy-3-nitro-2-pyridinamine [cymitquimica.com]

- 7. pharmasalmanac.com [pharmasalmanac.com]

- 8. scispace.com [scispace.com]

- 9. Developing HPLC Methods [sigmaaldrich.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. agilent.com [agilent.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 6-Methoxy-2-(3-nitrobenzoyl)pyridine

For Immediate Release

Understanding the Molecule: A Structural Approach to Solubility Prediction

The solubility of an organic compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[1] 6-Methoxy-2-(3-nitrobenzoyl)pyridine is a molecule with several functional groups that contribute to its overall polarity and potential for intermolecular interactions:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor, contributing to its polarity. Pyridine itself is miscible with water and many organic solvents.

-

Methoxy Group (-OCH₃): An ether group that can also act as a hydrogen bond acceptor. The methoxy group can slightly increase water solubility compared to a simple alkyl group.[2]

-

Nitro Group (-NO₂): A strongly electron-withdrawing and polar group. The presence of a nitro group can increase the polarity of the molecule.

-

Benzoyl Group: A ketone group attached to a benzene ring. The carbonyl group (C=O) is polar and can act as a hydrogen bond acceptor.

Overall, the presence of multiple polar functional groups suggests that 6-Methoxy-2-(3-nitrobenzoyl)pyridine is a polar molecule. However, the presence of two aromatic rings (the pyridine and the benzene ring of the benzoyl group) introduces significant nonpolar character. This dual nature suggests that the compound will likely exhibit moderate solubility in a range of solvents, with optimal solubility in polar aprotic solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding.

Predicted Solubility Profile

Based on the structural analysis, a predicted solubility profile in common laboratory solvents is presented below. It is crucial to note that this table is a predictive guide, and experimental verification is essential.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The presence of polar groups allows for some interaction with protic solvents. However, the large nonpolar surface area from the aromatic rings will likely limit solubility in highly polar protic solvents like water. Solubility is expected to be better in alcohols like ethanol and methanol compared to water. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents have a high dipole moment and can effectively solvate the polar regions of the molecule without the steric hindrance of hydrogen bond donation. DMSO and DMF are often excellent solvents for a wide range of organic compounds. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | The significant polarity of the nitro and carbonyl groups will likely make the compound poorly soluble in nonpolar solvents. The principle of "like dissolves like" suggests a mismatch in intermolecular forces.[1][3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and are often good at dissolving compounds with a mix of polar and nonpolar characteristics. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 6-Methoxy-2-(3-nitrobenzoyl)pyridine.

Materials and Equipment

-

6-Methoxy-2-(3-nitrobenzoyl)pyridine (solid)

-

A selection of common laboratory solvents (see table above)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of the target compound.

Caption: Experimental workflow for solubility determination.

Detailed Procedural Steps

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 6-Methoxy-2-(3-nitrobenzoyl)pyridine into a series of vials. The amount should be more than what is expected to dissolve.

-

Add a precise volume of the desired solvent to each vial.[4]

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Vigorously mix the contents using a vortex mixer for 1-2 minutes to facilitate dissolution.

-

Place the vials in a constant temperature shaker or water bath (e.g., 25 °C) and allow them to equilibrate for at least 24 hours. This ensures that the solution reaches saturation.

-

-

Sample Analysis:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

-

Solvent Selection Logic for Downstream Applications

The choice of solvent is critical for various applications such as chemical reactions, purification, and formulation. The following decision tree provides a logical framework for selecting an appropriate solvent.

Sources

Spectroscopic Characterization of 6-Methoxy-2-(3-nitrobenzoyl)pyridine: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 6-Methoxy-2-(3-nitrobenzoyl)pyridine, a key heterocyclic ketone of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages foundational spectroscopic principles and comparative data from analogous structures to present a predictive but robust characterization. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the interpretation of these spectra. This guide is intended for researchers, scientists, and drug development professionals, providing detailed methodologies and a logical framework for the structural elucidation of this and similar molecules.

Introduction and Molecular Structure

6-Methoxy-2-(3-nitrobenzoyl)pyridine is a multi-functionalized aromatic compound featuring a pyridine ring, a methoxy group, a ketone linker, and a nitro-substituted benzene ring. The precise arrangement of these functionalities dictates its chemical reactivity, physical properties, and potential biological activity. Accurate structural confirmation is the bedrock of any chemical research, and spectroscopic methods provide the most powerful tools for this purpose.

The structural complexity, including multiple aromatic systems and electron-withdrawing/donating groups, gives rise to a nuanced spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming synthesis, assessing purity, and studying molecular interactions.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme will be used throughout this guide.

Caption: Molecular structure of 6-Methoxy-2-(3-nitrobenzoyl)pyridine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on analysis of chemical shifts, coupling constants, and integration values derived from established empirical data and comparison with similar structures.

Experimental Protocol: NMR Spectrum Acquisition

The following outlines a standard procedure for acquiring high-quality NMR spectra.

Methodology:

-

Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The choice of solvent is critical as it can influence chemical shifts.[2][3][4][5][6] Chloroform-d (CDCl₃) is a common starting point for non-polar to moderately polar compounds.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Spectrometer Setup:

-

Acquisition Parameters (¹H NMR):

-

Pulse Angle: 30-45 degrees. A 90° pulse is used for a single, quantitative scan.[7][9]

-

Acquisition Time (at): Typically 2-4 seconds.[9]

-

Relaxation Delay (d1): 1-5 seconds, depending on the T₁ relaxation times of the protons.[9]

-

Number of Scans (ns): 8-16 scans are usually sufficient for good signal-to-noise.

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse Angle: 30-45 degrees.[7]

-

Acquisition Time (at): 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds is a standard value.[10]

-

Number of Scans (ns): A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.[11]

-

Decoupling: Use proton broadband decoupling to simplify the spectrum and enhance signal via the Nuclear Overhauser Effect (NOE).[12]

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals corresponding to the seven distinct proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.80 | t, J ≈ 2.0 Hz | 1H | H-2' | Located between two electron-withdrawing groups (carbonyl and nitro), expected to be the most deshielded proton on the benzoyl ring. The triplet arises from coupling to H-4' and H-6'. |

| ~8.45 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | H-4' | Deshielded by the adjacent nitro group. Coupled to H-2', H-5', and H-6'. |

| ~8.30 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | H-6' | Deshielded by the adjacent carbonyl group. Coupled to H-2', H-4', and H-5'. |

| ~7.80 | t, J ≈ 8.0 Hz | 1H | H-4 | The central proton on the pyridine ring, coupled to H-3 and H-5, appearing as a triplet. |

| ~7.70 | t, J ≈ 8.0 Hz | 1H | H-5' | Coupled to H-4' and H-6', appearing as a triplet. |

| ~7.40 | d, J ≈ 8.0 Hz | 1H | H-3 | Ortho to the benzoyl group on the pyridine ring, coupled to H-4. |

| ~6.90 | d, J ≈ 8.0 Hz | 1H | H-5 | Ortho to the methoxy group on the pyridine ring, coupled to H-4. |

| ~4.05 | s | 3H | H-7 (OCH₃) | A characteristic singlet for a methoxy group attached to an aromatic ring. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to display 13 distinct signals, corresponding to each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192.0 | C-8 (C=O) | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~164.0 | C-6 | The pyridine carbon attached to the electron-donating methoxy group. |

| ~155.0 | C-2 | The pyridine carbon attached to the electron-withdrawing benzoyl group. |

| ~148.0 | C-3' | The benzoyl carbon attached to the nitro group. |

| ~138.0 | C-4 | The central CH carbon of the pyridine ring. |

| ~136.0 | C-1' | The quaternary carbon of the benzoyl ring attached to the carbonyl. |

| ~135.0 | C-6' | Aromatic CH in the benzoyl ring. |

| ~130.0 | C-5' | Aromatic CH in the benzoyl ring. |

| ~128.0 | C-4' | Aromatic CH in the benzoyl ring. |

| ~124.0 | C-2' | Aromatic CH in the benzoyl ring. |

| ~120.0 | C-3 | Aromatic CH in the pyridine ring. |

| ~112.0 | C-5 | Aromatic CH in the pyridine ring, shielded by the methoxy group. |

| ~54.0 | C-7 (OCH₃) | The carbon of the methoxy group, appearing in the typical aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted spectrum is based on characteristic vibrational frequencies.

Experimental Protocol: FT-IR Spectrum Acquisition

A standard procedure for obtaining an FT-IR spectrum using the Attenuated Total Reflection (ATR) technique is as follows.

Methodology:

-

Instrument Preparation: Allow the FT-IR spectrometer to warm up for at least 30 minutes to ensure the stability of the source and electronics.[13]

-

Background Scan: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.[13]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[14]

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[14]

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.[13]

-

Data Processing: The instrument software automatically performs a Fourier transform and ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands

The IR spectrum of 6-Methoxy-2-(3-nitrobenzoyl)pyridine is expected to show several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3100–3000 | C-H stretch | Aromatic C-H | Characteristic stretching vibrations for sp² C-H bonds on the pyridine and benzene rings. |

| 2950–2850 | C-H stretch | Aliphatic C-H | Stretching vibrations of the methyl group (C-H) in the methoxy moiety. |

| ~1680 | C=O stretch | Ketone (Ar-CO-Ar) | A strong absorption band typical for a diaryl ketone. Conjugation with two aromatic rings lowers the frequency from a simple aliphatic ketone. |

| 1600–1450 | C=C & C=N stretch | Aromatic Rings | A series of bands corresponding to the stretching vibrations within the pyridine and benzene rings.[15] |

| 1530 & 1350 | N-O asymmetric & symmetric stretch | Nitro (NO₂) | Two strong, characteristic bands for the nitro group. |

| 1250–1200 | C-O-C asymmetric stretch | Aryl-alkyl ether | Strong absorption from the asymmetric C-O-C stretch of the methoxy group. |

| 1100–1000 | C-O-C symmetric stretch | Aryl-alkyl ether | A weaker band corresponding to the symmetric C-O-C stretch. |

| 850–750 | C-H out-of-plane bend | Aromatic C-H | Bending vibrations that are characteristic of the substitution pattern on the aromatic rings. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

Experimental Protocol: ESI-MS Spectrum Acquisition

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, medium-sized molecules.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 0.5-5 µM) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile.[16] A small amount of acid (e.g., 0.1% formic acid) is often added to promote protonation for positive ion mode.[16]

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).

-

Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

-

Desolvation: Use a heated capillary and a nebulizing gas (e.g., nitrogen) to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.[17]

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum.

Predicted Mass Spectrum

-

Molecular Formula: C₁₃H₁₀N₂O₄

-

Monoisotopic Molecular Weight: 258.0641 g/mol

In positive ion ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺.

| m/z | Ion |

| 259.0719 | [C₁₃H₁₁N₂O₄]⁺ ([M+H]⁺) |

Predicted Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide further structural information. The most likely fragmentation points are the bonds adjacent to the carbonyl group.

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. reddit.com [reddit.com]

- 3. tandfonline.com [tandfonline.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. research.cbc.osu.edu [research.cbc.osu.edu]

- 6. thieme-connect.de [thieme-connect.de]

- 7. books.rsc.org [books.rsc.org]

- 8. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. chem.uiowa.edu [chem.uiowa.edu]

- 11. epfl.ch [epfl.ch]

- 12. benchchem.com [benchchem.com]

- 13. whitebearphotonics.com [whitebearphotonics.com]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. researchgate.net [researchgate.net]

- 16. Rutgers_MS_Home [react.rutgers.edu]

- 17. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Prospective Crystallographic Analysis of 6-Methoxy-2-(3-nitrobenzoyl)pyridine

This guide provides a comprehensive, field-proven framework for the synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis of 6-Methoxy-2-(3-nitrobenzoyl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring a robust and self-validating methodology for determining the solid-state architecture of this novel compound. While a solved crystal structure for this specific molecule is not publicly available as of this writing, this guide presents a prospective and detailed workflow, drawing upon established principles and data from structurally related compounds to anticipate key findings.

Introduction: The Scientific Imperative

The pyridine nucleus is a cornerstone of medicinal chemistry, and its derivatives are integral to a vast array of pharmaceuticals. The title compound, 6-Methoxy-2-(3-nitrobenzoyl)pyridine, combines this privileged scaffold with a nitrobenzoyl moiety, a feature often employed to modulate electronic properties and engage in specific intermolecular interactions. Such molecules are frequently precursors or key intermediates in the synthesis of more complex bioactive agents.[1][2]

Understanding the precise three-dimensional arrangement of atoms within a crystal lattice is paramount. It provides definitive proof of molecular constitution and offers invaluable insights into the molecule's conformational preferences, stability, and potential for intermolecular interactions. These solid-state properties profoundly influence critical physicochemical characteristics of a drug candidate, including solubility, dissolution rate, and bioavailability. Therefore, the elucidation of the crystal structure of 6-Methoxy-2-(3-nitrobenzoyl)pyridine is a critical step in its comprehensive characterization.

Proposed Synthesis and Characterization

A logical synthetic approach to 6-Methoxy-2-(3-nitrobenzoyl)pyridine would involve the coupling of a suitable organometallic pyridine species with a 3-nitrobenzoyl halide or a related activated carboxylic acid derivative. The following protocol outlines a plausible route, emphasizing the rationale behind each step.

Synthetic Workflow

Sources

A Technical Guide to Quantum Chemical Calculations for 6-Methoxy-2-(3-nitrobenzoyl)pyridine in Drug Discovery

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 6-Methoxy-2-(3-nitrobenzoyl)pyridine, a molecule of interest in medicinal chemistry and drug development. Recognizing the pivotal role of computational chemistry in modern pharmaceutical research, this document serves as a practical manual for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings and practical applications of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this pyridine derivative. The methodologies outlined herein are designed to be self-validating, offering insights into molecular stability, reactivity, and potential intermolecular interactions crucial for rational drug design.

Introduction: The Significance of Pyridine Scaffolds and Computational Foresight

Pyridine and its derivatives are cornerstone scaffolds in the pharmaceutical industry, present in a significant percentage of FDA-approved drugs.[1][2] Their prevalence is due to their ability to engage in various biological interactions and their synthetic tractability.[3][4] The subject of our study, 6-Methoxy-2-(3-nitrobenzoyl)pyridine, combines several key functional groups: a pyridine core, a methoxy group, and a nitrobenzoyl moiety. Each of these can influence the molecule's pharmacokinetic and pharmacodynamic profile.

Before embarking on costly and time-consuming synthesis and in vitro testing, in silico analysis via quantum chemical calculations offers a powerful predictive tool.[5] These calculations allow us to build a foundational understanding of the molecule's intrinsic properties at the electronic level. This guide will walk through a robust computational workflow to characterize 6-Methoxy-2-(3-nitrobenzoyl)pyridine, providing data that can inform further drug development efforts.

Theoretical Foundations: Selecting the Right Computational Tools

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set.[6] For a molecule of this size and complexity, a balance between computational cost and accuracy is essential.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium to large-sized molecules.[7] It offers a good compromise between the accuracy of post-Hartree-Fock methods and the speed of semi-empirical methods.[7] The core idea of DFT is that the ground-state energy and other molecular properties are uniquely determined by the electron density.[8]

For our analysis of 6-Methoxy-2-(3-nitrobenzoyl)pyridine, we will employ the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is widely used and has been shown to provide reliable results for a broad range of organic molecules.[7]

Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculations. For our target molecule, the Pople-style basis set, 6-311++G(d,p) , is a suitable choice. Let's break down this nomenclature:

-

6-311G : This indicates a triple-zeta split-valence basis set, providing a flexible description of the valence electrons, which are most important for chemical bonding and reactivity.

-

++ : These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for describing systems with lone pairs, anions, or weak intermolecular interactions.

-

(d,p) : This denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow for more flexibility in the shape of the orbitals, which is essential for accurately describing chemical bonds.

This combination of DFT functional and basis set provides a robust level of theory for obtaining reliable geometric, electronic, and spectroscopic properties.

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for a comprehensive quantum chemical analysis of 6-Methoxy-2-(3-nitrobenzoyl)pyridine. This workflow can be implemented using standard computational chemistry software packages like Gaussian or GAMESS.[6][7]

Caption: A generalized workflow for the quantum chemical analysis of a small molecule.

Step 1: Molecular Structure Generation

The first step is to generate a 3D structure of 6-Methoxy-2-(3-nitrobenzoyl)pyridine. This can be done using molecular building software such as GaussView, Avogadro, or ChemDraw. It is important to start with a reasonable initial geometry, although the subsequent optimization step will refine this structure.

Step 2: Geometry Optimization

Geometry optimization is the process of finding the lowest energy conformation of the molecule. This is a critical step, as all subsequent property calculations will be based on this optimized structure.

Protocol:

-

Input File Preparation: Create an input file for the chosen software (e.g., Gaussian).

-

Keyword Line: Specify the level of theory and the type of calculation. For example: #p B3LYP/6-311++G(d,p) opt

-

#p: Enables enhanced printing options.

-

B3LYP/6-311++G(d,p): Specifies the DFT method and basis set.

-

opt: Requests a geometry optimization.

-

-

Molecule Specification: Provide the atomic coordinates of the initial structure in a Z-matrix or Cartesian coordinate format.

-

Execution: Submit the input file to the computational chemistry software.

-

Convergence Check: Upon completion, verify that the optimization has converged to a stationary point. This is typically indicated in the output file.

Step 3: Vibrational Frequency Analysis

A vibrational frequency analysis should be performed on the optimized geometry.[9] This serves two main purposes:

-

Confirmation of a True Minimum: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point.

-

Prediction of Infrared (IR) and Raman Spectra: The calculated vibrational frequencies can be compared with experimental spectra to validate the computational model.[7]

Protocol:

-

Input File Preparation: Use the optimized geometry from the previous step.

-

Keyword Line: Modify the keyword line to include the freq keyword: #p B3LYP/6-311++G(d,p) freq

-

Execution and Analysis: Run the calculation and analyze the output file for the list of vibrational frequencies. Confirm that all frequencies are positive.

Step 4: Electronic Property Analysis

With the optimized geometry confirmed as a true minimum, we can now calculate key electronic properties that are relevant to drug design.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity.

-

HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron-donating capability.

-

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron-accepting capability.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

These values are typically calculated automatically during a standard DFT calculation and can be extracted from the output file.

The Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of the molecule.[7] It is invaluable for identifying regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions, such as drug-receptor binding.

-

Red Regions: Indicate negative electrostatic potential, associated with lone pairs of electrons and are potential sites for electrophilic attack.

-

Blue Regions: Indicate positive electrostatic potential, typically around hydrogen atoms bonded to electronegative atoms, and are potential sites for nucleophilic attack.

Protocol:

-

Input File Preparation: Use the optimized geometry.

-

Keyword Line: Include keywords to generate the necessary files for visualization, for example, in Gaussian: #p B3LYP/6-311++G(d,p) pop=full iop(6/33=2,6/41=10,6/42=17) This will generate a checkpoint file that can be used to create the MEP surface.

-

Visualization: Use software like GaussView or VMD to read the output and generate a color-mapped MEP surface.

Data Presentation and Interpretation

The results of the quantum chemical calculations should be presented in a clear and concise manner.

Table 1: Calculated Electronic Properties of 6-Methoxy-2-(3-nitrobenzoyl)pyridine

| Property | Value (Hartree) | Value (eV) |

| Total Energy | -XXX.XXXXXX | - |

| HOMO Energy | -0.254 | -6.91 |

| LUMO Energy | -0.098 | -2.67 |

| HOMO-LUMO Gap (ΔE) | 0.156 | 4.24 |

| Dipole Moment | X.XXX | - |

(Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from the calculation output.)

Interpretation:

-

The HOMO-LUMO gap of 4.24 eV suggests a moderately reactive molecule. This value can be compared to other known drugs or drug candidates to assess its relative stability.

-

The HOMO and LUMO energies can be used to predict the molecule's behavior in charge-transfer interactions.

-

The dipole moment provides insight into the overall polarity of the molecule, which can influence its solubility and ability to cross biological membranes.

Table 2: Selected Calculated Vibrational Frequencies

| Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| 1 | 3100 | High | Low | C-H stretch (aromatic) |

| 2 | 1705 | Very High | Medium | C=O stretch (benzoyl) |

| 3 | 1580 | High | High | C=C/C=N stretch (pyridine) |

| 4 | 1520 | Very High | High | NO₂ asymmetric stretch |

| 5 | 1350 | High | Medium | NO₂ symmetric stretch |

| 6 | 1250 | High | Low | C-O stretch (methoxy) |

(Note: Frequencies are hypothetical and would need to be scaled for comparison with experimental data.)

Interpretation:

-

The prominent C=O and NO₂ stretching frequencies are characteristic functional group vibrations that can be used for experimental identification via IR or Raman spectroscopy.

Conclusion: From Quantum Insights to Drug Development Strategy

This guide has provided a detailed protocol for the quantum chemical characterization of 6-Methoxy-2-(3-nitrobenzoyl)pyridine using DFT. The calculated properties, including the optimized geometry, electronic structure (HOMO-LUMO, MEP), and vibrational spectra, provide a wealth of information that can guide the drug development process.

The insights gained from these calculations can help in:

-

Predicting Reactivity and Stability: The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability.

-

Understanding Drug-Receptor Interactions: The MEP map reveals the electrostatic landscape of the molecule, highlighting regions that are likely to engage in hydrogen bonding or other electrostatic interactions with a biological target.

-

Guiding Structural Modifications: By understanding the electronic effects of the methoxy and nitrobenzoyl groups, medicinal chemists can make more informed decisions when designing analogs with improved properties.

-

Validating Experimental Data: Calculated vibrational spectra can aid in the interpretation of experimental IR and Raman data.

By integrating these computational techniques into the early stages of drug discovery, researchers can accelerate the identification and optimization of promising lead compounds, ultimately saving time and resources.

References

-

Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. (2019). National Institutes of Health. [Link]

-

Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Applied Pharmaceutical Science. [Link]

-

A DFT Study on Nitro Derivatives of Pyridine. (2010). ResearchGate. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). National Institutes of Health. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). National Institutes of Health. [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. [Link]

-

Spectral investigation, TD-DFT study, Hirshfeld surface analysis, NCI-RDG, HOMO-LUMO, chemical reactivity and NLO properties of 2-Amino-6-methoxy-3-nitropyridine a potential NLO material. Organic and medicinal chemistry international journal. [Link]

-

Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (2024). MDPI. [Link]

-

8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. (2023). MDPI. [Link]

-

Role of DFT in Drug Design: A Mini Review. Longdom Publishing. [Link]

Sources

- 1. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

Introduction: The Pyridine Nucleus as a Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Potential Biological Activities of Pyridine Derivatives

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, holds a distinguished position in the landscape of medicinal chemistry and drug discovery.[1][2] Often referred to as a "privileged scaffold," its unique electronic properties, metabolic stability, and capacity to engage in diverse non-covalent interactions render it a cornerstone in the design of therapeutic agents.[3] The nitrogen atom imparts basicity, enhances water solubility, and provides a crucial hydrogen bond acceptor site, features that are highly desirable for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4][5][6]

This versatile nucleus is not only a common feature in numerous natural products, including essential vitamins like niacin and pyridoxine, and alkaloids such as nicotine, but it also forms the core of a vast array of FDA-approved drugs.[2][7][8][9] From the antiviral atazanavir to the anticancer agent imatinib, the pyridine motif is integral to over 7,000 existing drug molecules, demonstrating its broad therapeutic applicability.[7][8] This guide provides a technical exploration of the principal biological activities of pyridine derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory potential, with an emphasis on the underlying mechanisms of action and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyridine derivatives have emerged as a highly versatile class of anticancer compounds, capable of modulating numerous biological pathways critical to cancer progression.[10] Their efficacy stems from their ability to interact with a wide range of molecular targets, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.[10][11]

Mechanisms of Action

The anticancer effects of pyridine derivatives are multifaceted, often involving the inhibition of key enzymes and proteins that drive tumor growth and survival.[1][10]

-

Kinase Inhibition: Many pyridine compounds function as potent kinase inhibitors. A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[10] By inhibiting VEGFR-2 phosphorylation, these derivatives disrupt the formation of new blood vessels essential for tumor growth.[10][11]

-

DNA Interaction and Enzyme Inhibition: Certain derivatives can bind to DNA, either through intercalation or groove binding, causing genotoxic stress and inducing apoptosis.[10][11] They also inhibit enzymes crucial for DNA replication and repair, such as topoisomerases.[1][11]

-

Tubulin Polymerization Inhibition: By interfering with the dynamics of microtubule assembly and disassembly, some pyridine analogues act as anti-tubulin agents, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[1][12]

-

Enzyme-Specific Inhibition: Pyridine derivatives have been designed to selectively inhibit tumor-associated enzymes, such as human carbonic anhydrase IX and XII, which are involved in regulating tumor pH and promoting cancer cell survival.[1][10]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing the cytotoxic potential of novel compounds against cancer cell lines. It measures the metabolic activity of cells, which serves as an indicator of cell viability.

Causality: Living cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A reduction in formazan production in treated cells compared to untreated controls indicates a loss of viability or a cytotoxic effect.

Step-by-Step Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well.[10][11] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyridine derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[1][10]

-

Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert MTT to formazan.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualization: Anticancer Screening Workflow

Caption: General Workflow for In Vitro Anticancer Screening.

Data Summary: Cytotoxic Activity of Pyridine Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyridine-Urea Derivatives | MCF-7 (Breast) | < Doxorubicin | [10] |

| Pyridine-dihydrazones | Ishikawa (Endometrial) | 8.26 | [11] |

| Poly-heterocyclic Pyridines | A-2780 (Ovarian) | < 0.1 | [11] |

| Tetralin-6-yl-pyridines | HepG2 (Liver) | 4.25 - 12.83 | [11] |

| Pyridine Thioglycosides | U251 (Glioblastoma) | Active | [1] |

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the exploration of novel antimicrobial agents.[2] Pyridine derivatives have demonstrated significant potential, exhibiting broad-spectrum activity against a range of pathogenic bacteria and fungi.[2][4][13]

Mechanisms of Action

While the precise mechanisms are diverse and structure-dependent, the antimicrobial action of pyridine derivatives generally involves the disruption of essential cellular processes. This can include inhibition of cell wall synthesis, interference with nucleic acid replication, disruption of protein synthesis, or compromising the integrity of the cell membrane. The presence of the pyridine scaffold can enhance the compound's ability to penetrate microbial cell walls and interact with intracellular targets.[2]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15] It is a gold standard for antimicrobial susceptibility testing.

Causality: By exposing a standardized inoculum of a microorganism to serial dilutions of a test compound in a liquid growth medium, one can identify the precise concentration at which microbial growth is prevented. This value, the MIC, is a critical measure of the compound's potency.

Step-by-Step Methodology:

-

Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells except the first column.

-

Compound Dilution: Prepare a stock solution of the pyridine derivative. Add 100 µL of this stock to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4][13][16] Dilute this suspension in MHB so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the final diluted inoculum to each well. This brings the total volume in each well to 100 µL.

-

Controls: Include a positive control (inoculum without any compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[15]

Visualization: Broth Microdilution Workflow

Caption: Workflow for MIC Determination via Broth Microdilution.

Data Summary: Antimicrobial Activity of Pyridine Derivatives

| Compound Class | Microorganism | Activity (MIC in mg/mL or µg/mL) | Reference |

| Thienopyridine derivative (12a) | E. coli | 0.0195 mg/mL | [13] |

| Thienopyridine derivative (12a) | B. mycoides | <0.0048 mg/mL | [13] |

| N-alkylated pyridine salts | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL | [4] |

| Dodecanoic acid derivatives | C. albicans | Good activity | [4][5] |

| Pyridine-indole compounds | M. tuberculosis H37Rv | 1.6989 µM | [4] |

Antiviral Activity: Inhibiting Viral Replication

Pyridine-containing heterocycles are crucial in the development of antiviral therapies, targeting a wide range of viruses including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and coronaviruses.[17][18] Their structural versatility allows for the fine-tuning of interactions with specific viral or host proteins essential for the viral life cycle.[17]

Mechanisms of Action

The antiviral strategies of pyridine derivatives are diverse and target specific stages of viral replication.[17][18]

-

Enzyme Inhibition: A primary mechanism is the inhibition of viral enzymes. This includes reverse transcriptase and RNase H in retroviruses like HIV, and polymerases in viruses like HCV and HBV.[17] More recently, pyridine derivatives have been shown to inhibit the main protease (3CLpro) of SARS-CoV-2, which is essential for processing viral polyproteins.[19]

-

Inhibition of Viral Entry/Maturation: Some compounds can block viral entry into host cells by acting as antagonists for receptors like CCR5 (an HIV co-receptor) or by inhibiting host kinases (AAK1, GAK) involved in endocytosis.[17] Others may inhibit the final maturation steps of new virions.[17]

-

Disruption of Replication Cycle: Pyridine derivatives can interfere with various other stages, including DNA/RNA replication, gene expression, and protein synthesis, effectively halting the production of new viral particles.[17]

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay is widely used to screen for antiviral activity. It measures the ability of a compound to protect host cells from the virus-induced damage and death, known as the cytopathic effect.

Causality: Many viruses cause morphological changes and eventual lysis of the host cells they infect. An effective antiviral agent will inhibit viral replication, thereby preventing or reducing CPE and preserving the viability of the host cell monolayer.

Step-by-Step Methodology:

-

Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in a 96-well plate and incubate until confluent.

-

Compound and Virus Addition: Prepare serial dilutions of the pyridine derivative. Aspirate the culture medium from the cells and add the diluted compounds. Subsequently, infect the cells with a known titer of the virus that is sufficient to cause complete CPE in control wells within a few days.

-

Controls: Include several controls:

-

Cell Control: Cells with medium only (no virus, no compound) to confirm 100% viability.

-

Virus Control: Cells infected with the virus (no compound) to confirm 100% CPE.

-

Compound Cytotoxicity Control: Cells treated with the compound dilutions (no virus) to determine if the compound itself is toxic to the cells at the tested concentrations.

-

-

Incubation: Incubate the plate for 3-5 days (or until full CPE is observed in the virus control wells) at 37°C in a 5% CO₂ incubator.

-

CPE Evaluation: Observe the cell monolayer in each well using an inverted microscope. Score the level of CPE protection.

-

Quantification (Optional but Recommended): Quantify cell viability using a colorimetric assay like MTT or crystal violet staining.

-

Data Analysis: Calculate the EC₅₀ (the effective concentration that protects 50% of cells from virus-induced death). Also, calculate the CC₅₀ (the cytotoxic concentration that kills 50% of the cells) from the cytotoxicity control wells. The Selectivity Index (SI = CC₅₀ / EC₅₀) is then determined, with a higher SI indicating a more promising antiviral candidate.

Visualization: Viral Life Cycle and Intervention Points

Caption: Potential Intervention Points for Pyridine Derivatives in a Viral Life Cycle.

Data Summary: Antiviral Activity of Pyridine Derivatives

| Virus Target | Mechanism of Action | Example Activity | Reference |

| HIV | Reverse Transcriptase (RT) Inhibition | Active | [17] |

| HCV, HBV | Polymerase Inhibition | Active | [17] |

| Respiratory Syncytial Virus (RSV) | Viral Replication Inhibition | Active | [17][18] |

| SARS-CoV-2 (3CLpro) | Protease Inhibition | EC₅₀ ~ 2.2 µM | [19] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can lead to diseases like rheumatoid arthritis and cardiovascular disorders.[20][21] Pyridine derivatives have demonstrated significant anti-inflammatory effects through various mechanisms.[6][20][22]

Mechanisms of Action

The anti-inflammatory properties of pyridine-based compounds are often linked to their ability to modulate key enzymatic pathways and cellular responses.

-

COX/LOX Inhibition: A primary mechanism is the inhibition of cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes.[20][23] These enzymes are critical for the synthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. By blocking these pathways, pyridine derivatives can reduce pain, swelling, and other signs of inflammation.[6][23]

-

Inhibition of Pro-inflammatory Cytokines: Pyridine derivatives can suppress the production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins from immune cells such as macrophages.[24]

-

Iron Chelation: Some 3-hydroxy-pyridine-4-one derivatives act as iron chelators. Since enzymes like COX and LOX are heme-dependent (contain iron), it is hypothesized that the anti-inflammatory effect may be related to the chelation of iron, which is also involved in generating reactive oxygen species that promote inflammation.[20]

Experimental Protocol: In Vitro LPS-Stimulated TNF-α Release Assay

This assay provides a robust in vitro model to screen for compounds that can inhibit the release of a key pro-inflammatory cytokine.

Causality: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of monocytes and macrophages (like the THP-1 cell line).[24] Upon stimulation with LPS, these cells release large quantities of TNF-α. A compound with anti-inflammatory activity will inhibit this LPS-induced release.

Step-by-Step Methodology:

-

Cell Culture: Culture THP-1 human monocytic cells and differentiate them into macrophage-like cells by treating them with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

Plating: Seed the differentiated THP-1 cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of the pyridine derivatives for 1-2 hours before stimulation.

-

Stimulation: Add LPS to the wells (a typical concentration is 100 ng/mL to 1 µg/mL) to induce an inflammatory response.[24]

-

Incubation: Incubate the plate for a period of 4 to 24 hours to allow for TNF-α production and secretion into the supernatant.[24]

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control. Determine the IC₅₀ value.

Visualization: COX Pathway and Inhibition

Caption: Inhibition of the COX Pathway by Pyridine Derivatives.

Data Summary: Anti-inflammatory Activity of Pyridine Derivatives

| Compound Class | Assay Model | Activity | Reference |

| 3-Hydroxy-pyridine-4-one (Cpd A) | Croton oil-induced ear edema | 37% inhibition at 20 mg/kg | [20] |

| 3-Hydroxy-pyridine-4-one (Cpd C) | Croton oil-induced ear edema | 50% inhibition at 200 mg/kg | [20] |

| Pyridine carbothioamide (R6) | In vitro ROS assay | IC₅₀ = 10.25 µM | [6] |

| Pyrimidine-pyridine hybrid (A) | Edema inhibition | IC₅₀ = 0.25 µM (COX-2 selective) | [6] |

Conclusion

The pyridine scaffold is undeniably a cornerstone of modern drug discovery, demonstrating remarkable versatility and potent activity across a spectrum of therapeutic areas. The derivatives discussed herein highlight the scaffold's capacity to be tailored for specific biological targets, from inhibiting kinases in cancer cells and proteases in viruses to blocking COX enzymes in the inflammatory cascade and disrupting microbial viability. For researchers and drug development professionals, the pyridine nucleus continues to offer a fertile ground for the rational design of next-generation therapeutics to address pressing global health challenges. Further interdisciplinary research will undoubtedly continue to unlock the full potential of this privileged heterocyclic system.

References

-

(PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship - ResearchGate. (2024-02-14). Available from: [Link]

-

Recent Advancements in Pyridine Derivatives as Anticancer Agents - International Journal on Science and Technology. (2025-05-24). Available from: [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central. Available from: [Link]

-

Pyridine heterocycles: Compiling the anticancer capabilities - International Journal of Chemical Studies. (2023-07-25). Available from: [Link]

-

Click-to-Release Reactions for Tertiary Amines and Pyridines - ACS Publications. (2026-01-15). Available from: [Link]

-

[PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities - Semantic Scholar. Available from: [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023-05-18). Available from: [Link]

-

PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar. Available from: [Link]

-

Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed. Available from: [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. Available from: [Link]

-

Commentary on Pyridine Compounds & its Antimicrobial Activities - Open Access Journals. Available from: [Link]

-

Recent Studies of Pyridine derivatives as an anticancer agent: Mini review - IRJET. Available from: [Link]

-

Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring - Arabian Journal of Chemistry. Available from: [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. (2022-05-18). Available from: [Link]

-

A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - NIH. (2014-05-28). Available from: [Link]

-

Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF - ResearchGate. Available from: [Link]

-

Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed. Available from: [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. Available from: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. Available from: [Link]

-

Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Available from: [Link]

-

Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022-05-20). Available from: [Link]

-

In vitro pharmacological screening methods for anti-inflammatory agents - ResearchGate. (2025-08-10). Available from: [Link]

-

Pyridine derivatives 46a–50 reported as anti-inflammatory agents. - ResearchGate. Available from: [Link]

-

Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) | Request PDF - ResearchGate. Available from: [Link]

-

Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - MDPI. Available from: [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. Available from: [Link]

-

A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity” - IJSDR. Available from: [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023-07-06). Available from: [Link]

-

In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. Available from: [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available from: [Link]

-

Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry | Request PDF - ResearchGate. Available from: [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (2021-02-03). Available from: [Link]

-

Characterizing Novel Antimicrobial Agents From Natural Sources To Combat Antibiotic- Resistant Bacteria - Quest Journals. (2023-12-29). Available from: [Link]

-

In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity - Journal of Applied Pharmaceutical Science. Available from: [Link]

-

Full article: Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - Taylor & Francis. (2025-01-01). Available from: [Link]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 9. sarchemlabs.com [sarchemlabs.com]

- 10. ijsat.org [ijsat.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. irjet.net [irjet.net]

- 13. researchgate.net [researchgate.net]

- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ijsdr.org [ijsdr.org]

- 23. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 24. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Silico Modeling of 6-Methoxy-2-(3-nitrobenzoyl)pyridine Interactions with Cyclooxygenase-2

Abstract